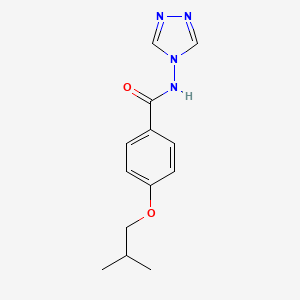![molecular formula C21H18N2O3 B4404313 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate (APAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APAP is a derivative of 4-aminophenylacetic acid and is commonly used in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate is not well understood. However, studies have shown that this compound can interact with various cellular targets such as DNA, enzymes, and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of fungal and bacterial enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes such as tyrosinase, cholinesterase, and acetylcholinesterase. Physiologically, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to reduce the levels of oxidative stress markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is toxic and can cause harm to researchers if not handled properly. This compound is also sensitive to moisture and light, and its purity can be affected by exposure to these factors.
Orientations Futures
There are several future directions for the research on 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate. One direction is to further explore its potential applications in medicinal chemistry. This compound has shown promising anticancer, antifungal, and antibacterial activities, and further studies can lead to the development of new drugs. Another direction is to investigate the mechanism of action of this compound. Understanding the cellular targets of this compound can lead to the development of more effective drugs. Finally, the synthesis of new derivatives of this compound can lead to the discovery of new compounds with improved properties.
Applications De Recherche Scientifique
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound is used as a starting material for the synthesis of other chemical compounds such as 3-(4-anilinophenyl)-2H-chromen-2-one and 2-(4-anilinophenyl)benzothiazole. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
IUPAC Name |
[3-[(4-anilinophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-9-5-6-16(14-20)21(25)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSULCWMLKMPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404269.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)

![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404294.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)


![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)